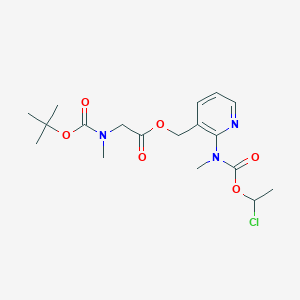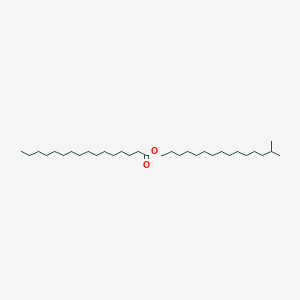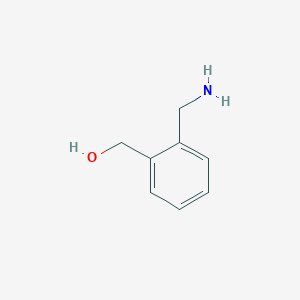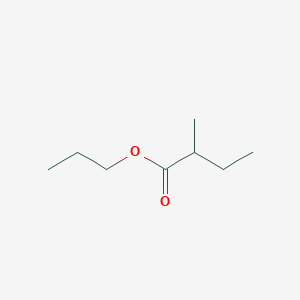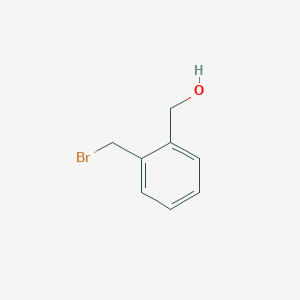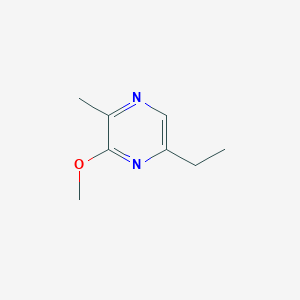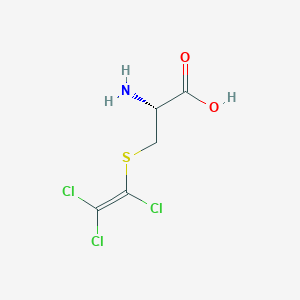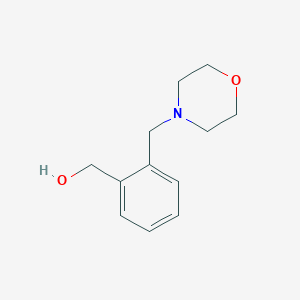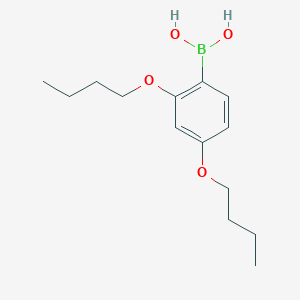
(2,4-Dibutoxyphenyl)boronic acid
Descripción general
Descripción
(2,4-Dibutoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The unique feature of boronic acids is their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them valuable in various chemical reactions and applications in material science.
Synthesis Analysis
Boronic acids, including (2,4-Dibutoxyphenyl)boronic acid, are typically synthesized through reactions involving organoboranes or via direct borylation of aromatic compounds. The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a widely used method for creating carbon-carbon bonds between aryl halides and boronic acids .
Molecular Structure Analysis
The molecular structure of (2,4-Dibutoxyphenyl)boronic acid includes a phenyl ring with two butoxy groups at the 2 and 4 positions, and a boronic acid group. The boronic acid group is capable of forming reversible bonds with diols, which is a key feature that influences its reactivity and applications in molecular self-assembly .
Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. One of the most significant is their role in the Suzuki coupling, which is used to synthesize biphenyls and other complex aromatic compounds . Additionally, boronic acids can catalyze dehydrative condensation reactions between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests that similar ortho-substituted boronic acids might share this catalytic ability .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible bonds with diols. This property is utilized in the construction of complex molecular architectures, such as macrocycles, cages, and polymers, through one-pot reactions that rely on reversible condensation . The reversibility of these interactions is crucial for the formation of thermodynamically stable structures and allows for the correction of errors during the assembly process .
Aplicaciones Científicas De Investigación
Separation Technologies
These applications highlight the versatility of boronic acids in scientific research, particularly (2,4-Dibutoxyphenyl)boronic acid, which can be tailored for various innovative uses across multiple fields. The detailed descriptions and results are based on the latest research and reviews available in the field .
These applications demonstrate the broad utility of (2,4-Dibutoxyphenyl)boronic acid in various scientific fields, leveraging its unique chemical properties for innovative research and technological advancements. The detailed descriptions and results are based on the latest research and reviews available in the field .
These additional applications further underscore the broad and versatile role of (2,4-Dibutoxyphenyl)boronic acid in scientific research, offering innovative solutions across a range of disciplines. The detailed descriptions and results are based on the latest research and reviews available in the field .
Safety And Hazards
While specific safety data for “(2,4-Dibutoxyphenyl)boronic acid” is not available, boronic acids are generally considered harmful if swallowed . They can cause skin and eye irritation, and inhalation can lead to respiratory issues . It is recommended to use personal protective equipment when handling boronic acids and to avoid dust formation .
Propiedades
IUPAC Name |
(2,4-dibutoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11,16-17H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMDQYKUFKOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584631 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dibutoxyphenyl)boronic acid | |
CAS RN |
870778-89-5 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibutoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
